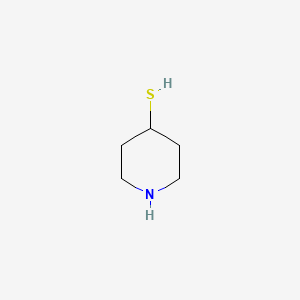

4-Piperidinethiol

CAS No.: 156757-19-6

Cat. No.: VC7950095

Molecular Formula: C5H11NS

Molecular Weight: 117.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156757-19-6 |

|---|---|

| Molecular Formula | C5H11NS |

| Molecular Weight | 117.22 g/mol |

| IUPAC Name | piperidine-4-thiol |

| Standard InChI | InChI=1S/C5H11NS/c7-5-1-3-6-4-2-5/h5-7H,1-4H2 |

| Standard InChI Key | JCRXSDBBPCPECQ-UHFFFAOYSA-N |

| SMILES | C1CNCCC1S |

| Canonical SMILES | C1CNCCC1S |

Introduction

Molecular and Physicochemical Properties

4-Mercaptopyridine (C₅H₅NS) is a yellow to yellow-green crystalline powder with a molecular weight of 111.16 g/mol. Its structure features a pyridine ring substituted with a thiol (-SH) group at the 4-position, enabling dual reactivity through both nitrogen and sulfur atoms . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Melting Point | 182–189°C |

| Boiling Point | 194.0 ± 13.0°C (predicted) |

| Density | 1.161 (estimate) |

| Refractive Index | 1.5605 (estimate) |

| pKa Values | pK₁: 1.43; pK₂: 8.86 (20°C) |

| Solubility | DMSO, Methanol |

The compound’s zwitterionic form stabilizes under certain conditions, particularly in the presence of halogen-bond donors, as observed in cocrystal structures . Its UV/visible spectrum, documented by NIST, shows characteristic absorption bands attributable to π→π* transitions in the pyridine ring and n→σ* transitions involving the thiol group .

Synthesis and Purification

Industrial production of 4-mercaptopyridine typically involves nucleophilic substitution or reduction pathways. A validated purification method involves:

-

Dissolving crude product in boiling water with activated charcoal.

-

Adjusting pH to ~6 with 50% NaOH to precipitate the compound.

-

Recrystallization from ethanol to yield hexagonal plates (melting point 186°C) .

Sublimation under vacuum further enhances purity, while derivative formation (e.g., picrates) aids in characterization . Recent studies highlight the sensitivity of synthesis to solvent choice, with dichloromethane and tetrahydrofuran mixtures facilitating cocrystallization with iodoperfluoroarenes .

Electrochemical Applications

Surface Modification and Electron Transfer

4-Mercaptopyridine self-assembles on gold electrodes, forming monolayers that promote electron transfer in cytochrome c electrochemistry . Comparative studies on Au(111), Au(100), and Au(110) surfaces reveal substrate-dependent adsorption strength:

-

Au(111): Weaker adsorption (reductive desorption peak at −0.65 V vs. SCE) permits displacement by sulfide impurities.

-

Au(100)/Au(110): Stronger adsorption (peaks at −0.75 V to −0.85 V) resists sulfide competition, enabling stable biointerfaces .

Redox Activity in Biochemical Systems

The thiol-disulfide equilibrium (RSH ⇌ RSSR) underpins its role as a redox buffer in protein refolding. For example, it facilitates the regeneration of disulfide bonds in single-chain Fv antibody fragments, achieving >90% recovery of native conformation in optimized conditions .

Halogen-Bonding and Cocrystallization

4-Mercaptopyridine acts as a halogen-bond (HaB) acceptor, preferentially engaging sulfur in HaB interactions. In cocrystals with 1,4-diiodotetrafluorobenzene (IC₆F₄I), it forms:

-

S···I HaB: Distance = 3.42 Å, angle = 165°

-

N–H···S Hydrogen Bond: Stabilizes zwitterionic form

This preorganization enables solvent activation; for instance, CH₂Cl₂ undergoes C–Cl bond cleavage to form bis[(4-pyridin-1-ium-4-yl)sulfanyl]methane dication .

Coordination Chemistry and Metal Complexes

Vibrational spectroscopy and magnetic studies confirm that 4-mercaptopyridine coordinates metals via sulfur rather than nitrogen . Representative complexes include:

| Metal Ion | Coordination Geometry | Magnetic Moment (μeff) | Application |

|---|---|---|---|

| Co(II) | Tetrahedral | 4.2 μB | Model for metalloenzyme active sites |

| Ni(II) | Square Planar | Diamagnetic | Electrocatalysis precursors |

| Pt(II) | Square Planar | – | Anticancer agent prototypes |

The Hg(II) complex exhibits a linear S–Hg–S geometry, relevant to heavy-metal sequestration .

Industrial and Biomedical Uses

-

Biochemical Reagents: Essential in alliinase activity assays (garlic enzyme studies) .

-

Antimicrobials: Sodium pyrithione derivatives show broad-spectrum antifungal activity .

-

Nanomaterials: Au nanorod/polycaprolactone meshes functionalized with 4-mercaptopyridine enhance SERS detection limits for neurotransmitters .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume